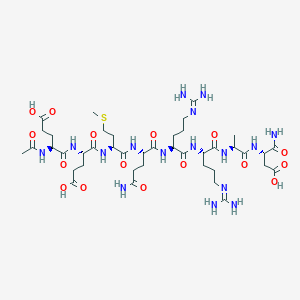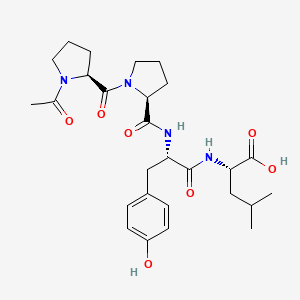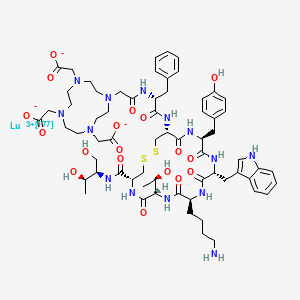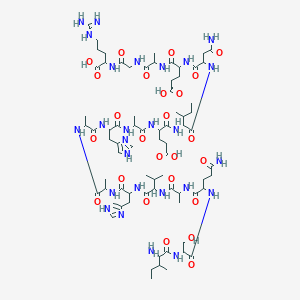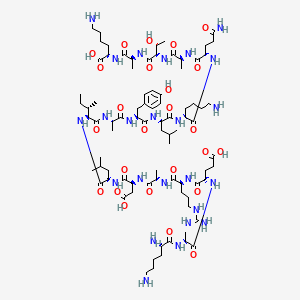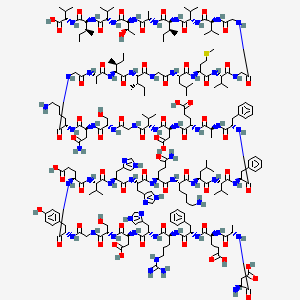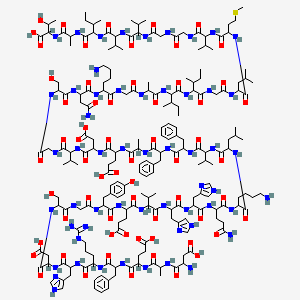
Z-DL-Asp-OH
Vue d'ensemble
Description
Z-DL-Asp-OH, also known as Z-DL-aspartic acid, is a compound with the empirical formula C12H13NO6 . It has a molecular weight of 267.23 . It is commonly used in peptide synthesis .
Molecular Structure Analysis
The SMILES string of Z-DL-Asp-OH isOC(=O)CC(NC(=O)OCc1ccccc1)C(O)=O . The InChI key is XYXYXSKSTZAEJW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Z-DL-Asp-OH is a solid substance . . The storage temperature is recommended to be at 0 - 8 °C .Applications De Recherche Scientifique
Biological Inorganic Chemistry: Siderophores Biosynthesis and Reactivity
Application Summary
Z-DL-Asp-OH, or Z-DL-aspartic acid, has been found in a growing number of siderophores . Siderophores are small molecule Fe(III) chelators that coordinate Fe(III) with exceptional affinity . They are used by bacteria to secure sufficient iron for growth .
Methods of Application
The biosynthesis of siderophores containing Z-DL-Asp-OH is predicted to be carried out either through discrete aspartyl β-hydroxylating enzymes or through hydroxylating domains within non-ribosomal peptide synthetases . Both of these display sequence homology to known non-heme iron (II), α-ketoglutarate-dependent dioxygenases .
Results or Outcomes
Ferric complexes of β-OH-Asp siderophores are photoreactive, resulting in reduction of Fe (III) and oxidative cleavage of the siderophore to yield distinct types of photoproducts . This unique biosynthetic and photoreactive property of β-OH-Asp siderophores makes them an interesting area of study in biological inorganic chemistry .
Peptide Synthesis
Application Summary
Z-DL-Asp-OH, also known as Z-DL-aspartic acid, is often used in peptide synthesis .
Methods of Application
In peptide synthesis, Z-DL-Asp-OH can be used as a building block. The Z (benzyloxycarbonyl) group serves as a protective group for the amino group during the synthesis process .
Results or Outcomes
The use of Z-DL-Asp-OH in peptide synthesis allows for the creation of a wide variety of peptides, which can be used in various research and therapeutic applications .
Herbicide Design
Application Summary
Z-DL-Asp-OH has been identified as a potential target for the design of environmentally friendly herbicides .
Methods of Application
This application is based on the role of Z-DL-Asp-OH in the function of the enzyme acetohydroxyacid synthase (AHAS), which is involved in the biosynthesis of branched-chain amino acids . By targeting this enzyme, it is possible to inhibit the growth of unwanted plants .
Results or Outcomes
While the specific outcomes of this application are not detailed in the source, the potential for Z-DL-Asp-OH to be used in the design of new herbicides represents an exciting area of research .
Propriétés
IUPAC Name |
2-(phenylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859586 | |
| Record name | N-[(Benzyloxy)carbonyl]aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-DL-Asp-OH | |
CAS RN |
78663-07-7, 1152-61-0 | |
| Record name | NSC88490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbobenzoxy-L-aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbobenzoxy-L-aspartic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


